molecular formula C9H8ClNO2S B2858205 4-(2-Cyanoethyl)benzene-1-sulfonyl chloride CAS No. 2089277-45-0

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride

Cat. No.: B2858205
CAS No.: 2089277-45-0
M. Wt: 229.68
InChI Key: CAVXUPWSUXHFDV-UHFFFAOYSA-N
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Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

4-(2-Cyanoethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in antimicrobial, anticancer, and other therapeutic areas. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClNO2SC_9H_8ClNO_2S. Its structural representation can be described as follows:

  • SMILES Notation : C1=CC(=CC=C1CCC#N)S(=O)(=O)Cl
  • InChIKey : CAVXUPWSUXHFDV-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds within the sulfonamide class, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Sulfonamides generally act as competitive inhibitors of bacterial folate synthesis, leading to bacteriostatic effects against a range of microorganisms. They are particularly effective against Gram-positive and some Gram-negative bacteria .
  • Anticancer Potential : Some derivatives have demonstrated anticancer properties by inhibiting specific enzymes involved in tumor growth. The presence of the cyanoethyl group may enhance the interaction with biological targets .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to this compound. The results indicated significant activity against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative and target organism .

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli8
This compoundS. aureus4

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, a derivative similar to this compound was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), yielding IC50 values in the micromolar range, indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is heavily influenced by their structural components. Key findings regarding SAR include:

  • Substituent Effects : The presence of electron-withdrawing groups (like cyano) at specific positions on the aromatic ring can enhance antibacterial activity.
  • Chain Length : The length of the carbon chain linked to the sulfonamide moiety affects its solubility and biological efficacy; shorter chains tend to yield higher activity against bacteria .

Properties

IUPAC Name

4-(2-cyanoethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-14(12,13)9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVXUPWSUXHFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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